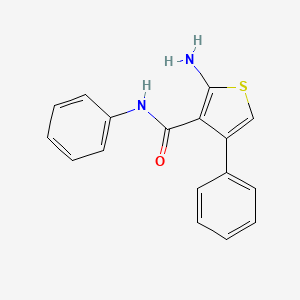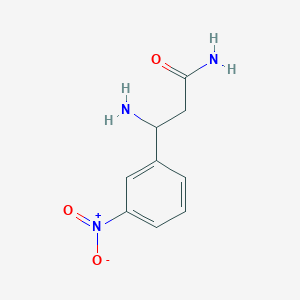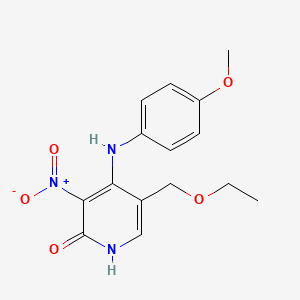
1H-Pyrrole-3-carbonitrile, 2,2'-dithiobis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] is a heterocyclic compound belonging to the class of pyrrole derivatives. It features a pyrrole ring with a carbonitrile group at the 3-position and two methyl groups at the 5-position, connected by a disulfide bridge
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] involves several steps. One common method starts with the bromination of o-fluoro acetophenone, followed by a condensation reaction . The brominated product is then subjected to hydrogenation, and the final product is purified through recrystallization. This method is efficient and cost-effective, making it suitable for industrial production .
Analyse Chemischer Reaktionen
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bridge into thiol groups.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] involves its interaction with molecular targets such as enzymes and proteins. The disulfide bridge can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction is crucial in its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] can be compared with other pyrrole derivatives such as:
2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Similar in structure but lacks the disulfide bridge, making it less reactive in certain applications.
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester: Contains a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
The presence of the disulfide bridge in 1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] makes it unique and more versatile in forming covalent bonds with biological molecules, enhancing its potential in medicinal chemistry .
Eigenschaften
CAS-Nummer |
144294-73-5 |
|---|---|
Molekularformel |
C12H10N4S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-[(3-cyano-5-methyl-1H-pyrrol-2-yl)disulfanyl]-5-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N4S2/c1-7-3-9(5-13)11(15-7)17-18-12-10(6-14)4-8(2)16-12/h3-4,15-16H,1-2H3 |
InChI-Schlüssel |
PYAIDEWWUFJLLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1)SSC2=C(C=C(N2)C)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



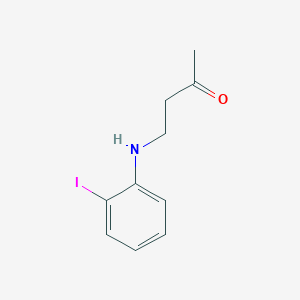
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
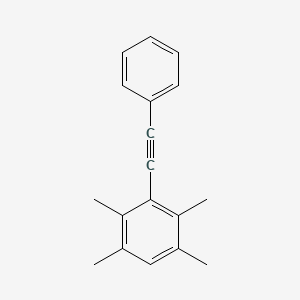
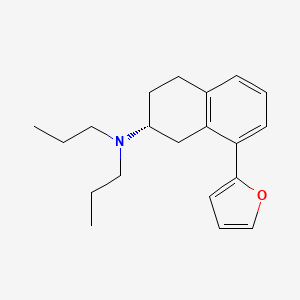
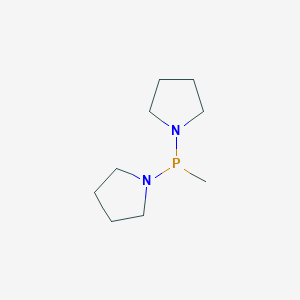
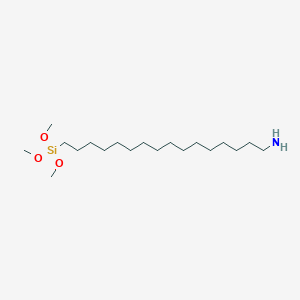
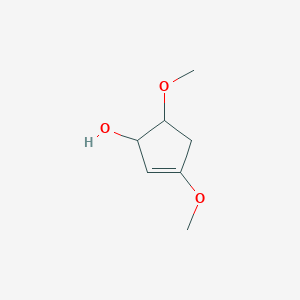
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)

